molecular formula C15H14N4O2S B1387487 2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-58-2

2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1387487
CAS No.: 1105192-58-2
M. Wt: 314.4 g/mol
InChI Key: MQYXXOOWTVYGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic heterocyclic compound belonging to the thiazolopyridazinone class, which has emerged as a scaffold of significant interest in medicinal chemistry research. Compounds within this structural class have demonstrated promising biological activities in preclinical studies, particularly in the fields of analgesic and anti-inflammatory research . Studies on closely related analogs have shown that the combination of the 2-aminothiazole and pyridazinone fragments can lead to interesting pharmacological properties . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Researchers can utilize this chemical tool to explore its potential mechanisms of action and for further investigation into structure-activity relationships. The molecular structure features a [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one core substituted at the 2-position with a morpholino group and at the 7-position with a phenyl group. This specific architecture contributes to its physicochemical properties and interaction with biological targets. Handling of this substance requires a laboratory setting following appropriate safety protocols. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-morpholin-4-yl-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14-12-13(11(17-18-14)10-4-2-1-3-5-10)22-15(16-12)19-6-8-21-9-7-19/h1-5H,6-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYXXOOWTVYGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the reaction of hydrazonoyl halides with appropriate thiosemicarbazides under specific conditions. For instance, the reaction can be carried out in ethanol with triethylamine as a base . The reaction mixture is then subjected to reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The biological and physicochemical properties of thiazolo[4,5-d]pyridazinones are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis:

Key Observations:

Substituent Impact on Bioactivity: The morpholine group in 10c enhances analgesic efficacy compared to pyrrolidine (10a) and piperidine (10b), likely due to improved hydrogen bonding from the oxygen atom in morpholine . Phenyl vs.

Physicochemical Properties: Melting Points: 10c (302–303°C) has a higher melting point than 10a (285–286°C), suggesting stronger intermolecular forces from the morpholine ring .

Comparison with Isoxazolo[4,5-d]pyridazinones

Isoxazolo[4,5-d]pyridazinones (e.g., compounds 4a, 4f) share structural similarities but replace the thiazole ring with isoxazole. These derivatives demonstrate analgesic activity comparable to morphine (25 mg/kg dose), outperforming thiazolo derivatives in some models . However, their synthesis complexity and stability under physiological conditions remain unstudied compared to thiazolo analogues.

Biological Activity

2-Morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of analgesic and anti-inflammatory treatments. This article presents a detailed review of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of various thiazole derivatives with hydrazine hydrate. The process yields compounds with varying substituents which influence their biological activity. The general synthetic route is shown below:

  • Starting Materials : Methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates.
  • Reagents : Hydrazine hydrate in ethanol.
  • Yield : Typically between 78% to 87% for the synthesized compounds.

Analgesic and Anti-inflammatory Effects

Research has shown that the synthesized thiazolo-pyridazinones exhibit significant analgesic and anti-inflammatory activities. In vivo studies demonstrated that these compounds can effectively reduce pain and inflammation in animal models.

CompoundAnalgesic Activity (ED50)Anti-inflammatory Activity (ED50)
10a15 mg/kg20 mg/kg
10b12 mg/kg18 mg/kg
10c10 mg/kg22 mg/kg

These results indicate that variations in substituents on the thiazole ring significantly affect both analgesic and anti-inflammatory properties .

Antitumor Activity

In addition to analgesic properties, compounds similar to this compound have been evaluated for antitumor activity. For instance, thiazole derivatives have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µg/mL)
Compound AJurkat (leukemia)1.61 ± 1.92
Compound BA-431 (epidermoid)1.98 ± 1.22

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxicity .

Case Studies

  • Case Study on Analgesic Effects : A study involved administering varying doses of the compound in a rat model to assess pain response using the formalin test. Results indicated a dose-dependent analgesic effect, with significant reductions in pain behavior observed at higher doses.
  • Case Study on Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in paw swelling compared to control groups.

Q & A

Q. What are the established synthetic routes for 2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation of 4-amino-2-(4-morpholinyl)-1,3-thiazole-5-carboxamide with phenyl-substituted intermediates. Key steps include:

  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces time compared to traditional heating .
  • Cyclocondensation : Conducted in ethanol under reflux, with acetic anhydride as a dehydrating agent .
  • Purification : Recrystallization from DMF/EtOH (1:1) improves purity . Yield optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., sulfur sources for thiazole ring formation) .

Q. How is the structural characterization of this compound validated, and what crystallographic tools are recommended?

  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for small-molecule refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.9262 Å, b = 7.0540 Å) confirm molecular geometry .
  • Spectroscopic methods : NMR (¹H/¹³C) and HRMS validate substituent positions and molecular mass .

Q. What biological targets or pathways are associated with this compound?

  • Kinase inhibition : The thiazolo[4,5-d]pyridazinone scaffold shows affinity for PI3K-beta, a target in PTEN-deficient cancers .
  • CXCR2 antagonism : Structural analogs (e.g., AZD8309) inhibit chemokine receptors, relevant in inflammatory diseases .
  • Antiviral activity : Substitution patterns (e.g., morpholinyl groups) modulate activity against viral proteases .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Regioselective alkylation : Introducing morpholinyl at position 2 enhances kinase selectivity (e.g., PI3K-beta IC₅₀ < 100 nM) .
  • Substituent effects : Phenyl groups at position 7 improve membrane permeability, while thiophene analogs increase antiviral potency .
  • Electron-withdrawing groups : Fluorine or nitro groups at specific positions enhance binding to hydrophobic enzyme pockets .

Q. What strategies address poor solubility or plasma protein binding in preclinical development?

  • LogP optimization : Reducing lipophilicity via polar substituents (e.g., hydroxylpropyl) improves aqueous solubility .
  • Plasma protein binding (PPB) : Acidic analogs (pKa ~4.5) show lower PPB, extending free drug concentration. This is critical for CXCR2 antagonists to achieve therapeutic efficacy .

Q. How can conflicting data on synthetic yields or biological activities be resolved?

  • Reproducibility checks : Validate reaction conditions (e.g., microwave power, solvent purity) that may cause yield discrepancies .
  • Bioassay standardization : Use isogenic cell lines (e.g., PTEN-null vs. wild-type) to control for variability in kinase inhibition studies .
  • Crystallographic validation : Compare experimental X-ray data with computational models (e.g., density functional theory) to resolve structural ambiguities .

Methodological Tables

Table 1: Comparative Synthesis Yields Under Different Conditions

MethodCatalystSolventYield (%)Reference
Microwave-assistedAcetic anhydrideDMF82
Reflux cyclocondensationNoneEthanol68
High-pressure (Q-Tube)SulfurToluene75

Table 2: Biological Activity of Key Derivatives

Substituent (Position)TargetIC₅₀ (nM)Reference
Morpholinyl (2)PI3K-beta89
Thiophene (7)Viral protease120
2,3-Difluorobenzyl (7)CXCR245

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-morpholin-4-yl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.